molecular formula C8H8N4O2 B11904251 Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate CAS No. 1260888-13-8

Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate

Cat. No.: B11904251
CAS No.: 1260888-13-8
M. Wt: 192.17 g/mol
InChI Key: TWGBNUTXBGHCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyrimidine core with a methyl ester group at the 7-position and an amino group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with an appropriate aldehyde and an isocyanide, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of solvents like ethanol or water and may require heating under reflux.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalysts and reaction conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation . In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction and cellular responses.

Comparison with Similar Compounds

Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate can be compared with other imidazo[1,2-a]pyrimidine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

CAS No.

1260888-13-8

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C8H8N4O2/c1-14-7(13)6-5(9)4-12-3-2-10-8(12)11-6/h2-4H,9H2,1H3

InChI Key

TWGBNUTXBGHCBY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=NC=CN2C=C1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.